molecular formula C11H11Cl2N3OS B11996937 N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide

Cat. No.: B11996937
M. Wt: 304.2 g/mol
InChI Key: IKASRRTXHURXIT-UHFFFAOYSA-N
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Description

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C11H11Cl2N3OS. This compound is known for its unique structure, which includes an allyl group, a dichlorobenzoyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-allylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoyl derivatives.

Scientific Research Applications

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-2-(3,4-dichlorobenzoyl)hydrazinecarbothioamide
  • N-allyl-2-(2-chloro-4-methylbenzoyl)hydrazinecarbothioamide

Uniqueness

N-allyl-2-(2,4-dichlorobenzoyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the benzoyl group. This unique structure can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the presence of two chlorine atoms at the 2 and 4 positions of the benzoyl group can influence the compound’s electronic properties and its ability to interact with biological targets.

Properties

Molecular Formula

C11H11Cl2N3OS

Molecular Weight

304.2 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C11H11Cl2N3OS/c1-2-5-14-11(18)16-15-10(17)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,15,17)(H2,14,16,18)

InChI Key

IKASRRTXHURXIT-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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